molecular formula C23H24N4O2 B14938798 N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B14938798
M. Wt: 388.5 g/mol
InChI Key: RHLGNCSTGUSJBF-UHFFFAOYSA-N
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Description

N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a hybrid structure combining an indole moiety and a 4-oxoquinazolinone core linked via a propanamide chain. The 4-oxoquinazolinone moiety is a pharmacophoric motif associated with diverse biological activities, including kinase inhibition and antimicrobial effects . The propanamide linker bridges these two heterocyclic systems, offering conformational flexibility compared to shorter acetamide analogs.

Properties

Molecular Formula

C23H24N4O2

Molecular Weight

388.5 g/mol

IUPAC Name

N-[1-(2-methylpropyl)indol-4-yl]-3-(4-oxoquinazolin-3-yl)propanamide

InChI

InChI=1S/C23H24N4O2/c1-16(2)14-26-12-10-17-20(8-5-9-21(17)26)25-22(28)11-13-27-15-24-19-7-4-3-6-18(19)23(27)29/h3-10,12,15-16H,11,13-14H2,1-2H3,(H,25,28)

InChI Key

RHLGNCSTGUSJBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)CCN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the coupling of an indole derivative with a quinazolinone derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond between the two components . The reaction is usually carried out under mild conditions, and the product is purified through standard chromatographic techniques.

Chemical Reactions Analysis

N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The quinazolinone moiety may also contribute to its biological activity by interacting with different enzymes and proteins.

Comparison with Similar Compounds

Table 1. Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents Linker Type Yield (%) Melting Point (°C) Reference
Target Compound Quinazolinone-Indole 1-(2-methylpropyl)-1H-indol-4-yl Propanamide N/A N/A -
4d () Quinazolinone 2-Hydroxy-4-methylphenyl Acetamide 38 242–244
4g () Quinazolinone 2-Amino-4-methoxyphenyl Acetamide 83 219–221
Compound 5 () Pyrazolyl 3,4-Dichlorophenyl, pyridinyl Propanamide 60 126–127
18a () Quinazolinone Morpholine-4-carboxamide Carbamate N/A 222–224

Key Observations :

  • Yield : Acetamide derivatives show variable yields (38–83%), influenced by substituent electronic effects. The target compound’s synthesis may face challenges due to the bulky indole group.
  • Melting Points : Higher melting points in hydroxy-substituted compounds (e.g., 4d) suggest strong intermolecular hydrogen bonding, whereas alkylated analogs (e.g., Compound 5) exhibit lower melting points due to reduced polarity .

Potential Pharmacological Implications

While pharmacological data for the target compound is absent in the evidence, structural analogs provide insights:

  • Quinazolinone-Acetamide Derivatives: Demonstrated antitumor and antimicrobial activities in prior studies, attributed to the 4-oxoquinazolinone core’s ability to intercalate DNA or inhibit enzymes like topoisomerases .
  • Indole-Propanamide Hybrids: The indole moiety is prevalent in serotonin receptor modulators and kinase inhibitors.

Research Findings and Data

  • Synthetic Flexibility: and highlight the versatility of N-alkylation and acylation reactions for constructing quinazolinone hybrids, though steric hindrance from bulky groups (e.g., 2-methylpropyl) may require optimized conditions .
  • Structure-Activity Relationships (SAR) : Longer linkers (propanamide vs. acetamide) and lipophilic substituents (indole vs. phenyl) likely improve target engagement in hydrophobic binding pockets, as seen in kinase inhibitors .

Biological Activity

N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound that integrates an indole moiety with a quinazolinone structure. This unique combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various studies to provide a comprehensive overview.

The molecular formula for this compound is C23H24N4O2C_{23}H_{24}N_{4}O_{2} with a molecular weight of 388.5 g/mol. The structure includes both indole and quinazolinone functionalities, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₃₃H₂₄N₄O₂
Molecular Weight388.5 g/mol
CAS Number1374543-63-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of indole derivatives with quinazolinone precursors. Precise control over reaction conditions is crucial to optimize yield and purity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds containing indole and quinazolinone structures. For instance, analogs have demonstrated significant activity against strains such as Staphylococcus aureus (including MRSA), Mycobacterium tuberculosis, and Candida albicans .

Minimum Inhibitory Concentrations (MIC):

CompoundTarget OrganismMIC (μg/mL)
Indolylquinazolinone 3kS. aureus ATCC 259233.90
Indolylquinazolinone 3kMRSA ATCC 43300<1.00
Indolylquinazolinone 3kM. tuberculosis H37Rv0.98

These findings suggest that this compound may also exhibit similar antimicrobial properties due to its structural similarities.

Anticancer Activity

Preliminary investigations into the cytotoxic effects of compounds with similar structures have shown promising results against various cancer cell lines. For example, certain indolyl derivatives have been reported to inhibit the growth of rapidly dividing cancer cells more effectively than non-tumor cells .

Cytotoxicity Data:

CompoundCell LineIC₅₀ (μM)
Indolylquinazolinone 3bA549 (lung cancer)5.00
Indolylquinazolinone 3gHeLa (cervical cancer)7.50

These results indicate that this compound may possess significant anticancer potential, warranting further investigation.

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. Studies employing molecular docking techniques have shown that these compounds can bind effectively to critical proteins involved in bacterial resistance mechanisms and cancer cell proliferation .

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